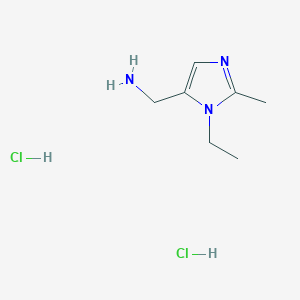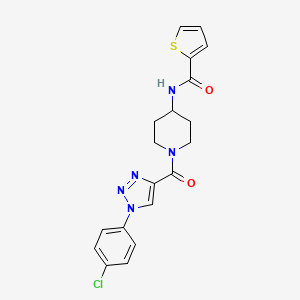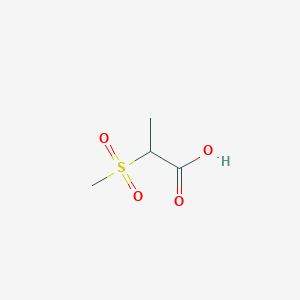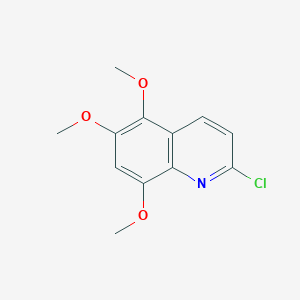
2-Chloro-5,6,8-trimethoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5,6,8-trimethoxyquinoline is a chemical compound with the molecular formula C12H12ClNO3 and a molecular weight of 253.68 .
Synthesis Analysis
The synthesis of this compound has been discussed in several studies . For instance, Kametani et al. have reported the synthesis of this compound in their study . Another study discussed the synthesis of 5,6,7-trimethoxyquinolines, which could provide insights into the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with three methoxy groups at positions 5, 6, and 8, and a chlorine atom at position 2 .Wissenschaftliche Forschungsanwendungen
Chemosensor for Metal Ions
2-Chloro-5,6,8-trimethoxyquinoline has potential applications as a chemosensor. A study by Prodi et al. (2001) discussed the use of a related compound, 5-Chloro-8-methoxyquinoline, appended to diaza-18-crown-6. This compound selectively responds to Cd2+ ions over other metal ions, indicating its potential utility in measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Synthesis and Structural Characterization
Ökten et al. (2021) describe the synthesis and structural characterization of a novel 3,6,8-trimethoxyquinoline. The study involved computational investigations to understand the chemical and molecular properties, indicating the relevance of this compound in synthetic chemistry (Ökten et al., 2021).
Synthetic Applications
The chemistry and applications of related compounds like 2-chloroquinoline-3-carbaldehyde have been highlighted by Hamama et al. (2018). This review covers the synthesis of quinoline ring systems and their use in creating fused or binary heterocyclic systems, which may also involve this compound (Hamama et al., 2018).
Anticancer Applications
A study by Liu et al. (2007) on a series of N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives, synthesized from 4-chloro-6,7,8-trimethoxyquinazoline, suggests potential anticancer applications. These compounds, derived in part from trimethoxyquinoline structures, were evaluated for their antiproliferative activities against cancer cells, indicating a potential area of application for this compound (Liu et al., 2007).
Molecular Ion-Selective Ligands
Bordunov et al. (1996) discussed the synthesis of 5-chloro-8-hydroxyquinoline-substituted azacrown ethers. These compounds showed selective complexation with metal ions, suggesting that derivatives of chloroquinolines, like this compound, could be used to develop molecular ion-selective ligands (Bordunov et al., 1996).
Zukünftige Richtungen
The future directions for the study of 2-Chloro-5,6,8-trimethoxyquinoline could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in quinoline derivatives for their potential anticancer activity , this compound could be a subject of future research in medicinal chemistry.
Wirkmechanismus
Target of Action
The primary targets of 2-Chloro-5,6,8-trimethoxyquinoline are currently unknown. This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities . .
Mode of Action
As a quinoline derivative, it may share some of the biological activities common to this class of compounds, such as intercalation into DNA or inhibition of certain enzymes . .
Biochemical Pathways
Quinoline derivatives can interact with various biochemical pathways depending on their specific structures and targets
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of quinoline derivatives, it is possible that this compound could have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2-chloro-5,6,8-trimethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-15-8-6-9(16-2)12(17-3)7-4-5-10(13)14-11(7)8/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHDPJKVWVTPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1N=C(C=C2)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine](/img/structure/B2627428.png)



![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2627434.png)
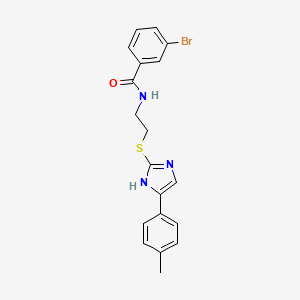
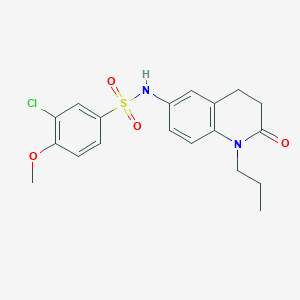
![[4-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-(4-ethylpiperazin-1-yl)methanone;dihydrochloride](/img/structure/B2627440.png)
![methyl N-[4-[3-(oxolan-2-ylmethylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate](/img/structure/B2627442.png)
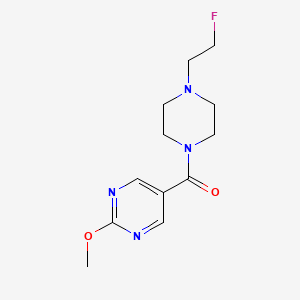
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2627447.png)
